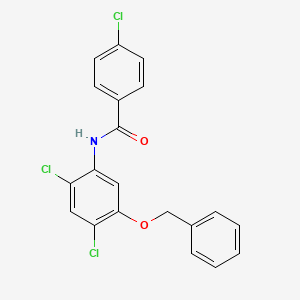

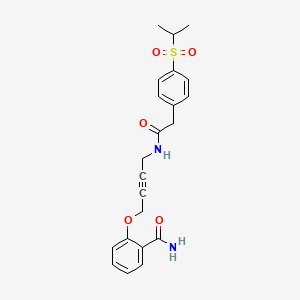

![molecular formula C23H27N3O3S2 B2948194 (E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-41-0](/img/structure/B2948194.png)

(E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.

BenchChem offers high-quality (E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have focused on the synthesis and biological evaluation of sulfonamide derivatives as potential anticancer agents. For instance, Ö. Yılmaz et al. (2015) synthesized a series of indapamide derivatives, one of which showed significant proapoptotic activity on melanoma cell lines. This compound was further investigated for its anticancer activity and was found to inhibit various human carbonic anhydrase isoforms, which are relevant targets in cancer therapy (Ö. Yılmaz et al., 2015). Additionally, B. Ravinaik et al. (2021) reported on benzamides with anticancer activity against various cancer cell lines, indicating the potential of sulfonamide derivatives in cancer research (B. Ravinaik et al., 2021).

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been extensively explored. Aziz‐ur‐Rehman et al. (2017) synthesized and evaluated a series of oxadiazolyl benzyl sulfides for their antibacterial effectiveness, showcasing the potential of sulfonamide compounds in addressing antibiotic resistance (Aziz‐ur‐Rehman et al., 2017).

Antiviral and Anti-COVID-19 Potential

Investigations into sulfonamides as antiviral agents have also been conducted, with some studies focusing on their potential against COVID-19. Asmaa M. Fahim and Eman H. I. Ismael (2021) explored antimalarial sulfonamides for their use as COVID-19 drugs, highlighting the versatility of these compounds in drug repurposing efforts (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Enzyme Inhibition

Sulfonamide derivatives have been reported to inhibit human carbonic anhydrase isoforms effectively, which are important for various physiological functions. Studies by S. Distinto et al. (2019) have explored the structural features of sulfonamides for selective inhibition of these enzymes, emphasizing their potential in designing enzyme inhibitors (S. Distinto et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells in the airways and a reduction in inflammation, providing both bronchodilator and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in the relaxation of smooth muscle cells and a reduction in the release of pro-inflammatory cytokines .

Pharmacokinetics

It is known that the compound is delivered directly to the lungs through a standard jet nebulizer , which suggests that it has good bioavailability in the target organ.

Result of Action

The dual action of Ohtuvayre as a bronchodilator and anti-inflammatory leads to improved lung function and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD) . It has been shown to provide clinical benefits both alone and when used with other maintenance therapies .

Eigenschaften

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S2/c1-15-8-13-20-21(17(15)3)25(4)23(30-20)24-22(27)18-9-11-19(12-10-18)31(28,29)26-14-6-5-7-16(26)2/h8-13,16H,5-7,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNBAYDNAACUFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC(=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide](/img/structure/B2948113.png)

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2948116.png)

![2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide](/img/structure/B2948117.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)

![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)

![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)